Cas no 1420794-33-7 (1-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester)

1-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester 化学的及び物理的性質
名前と識別子
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- 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester
- 3-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-1-methyl-2-oxo-, ethyl ester
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- インチ: 1S/C13H17NO3/c1-3-17-13(16)10-8-9-6-4-5-7-11(9)14(2)12(10)15/h8H,3-7H2,1-2H3
- InChIKey: DGLWDGXLOURKND-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2=C(CCCC2)C=C(C(OCC)=O)C1=O
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503691-1g |
Ethyl1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate |
1420794-33-7 | 97% | 1g |
$*** | 2023-03-30 |
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl esterに関する追加情報
1-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester: A Comprehensive Overview
The compound with CAS No. 1420794-33-7, commonly referred to as 1-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the quinoline derivative family and has garnered attention due to its potential applications in drug discovery and development. The quinoline skeleton is a well-known structure in medicinal chemistry, often associated with diverse biological activities such as anti-inflammatory, antitumor, and antimicrobial properties.
Recent studies have highlighted the importance of 1-Methyl-2-oxo-hexahydroquinoline derivatives in the design of novel therapeutic agents. Researchers have focused on modifying the substituents on the quinoline ring to enhance bioavailability and efficacy. For instance, the ethyl ester group in this compound plays a crucial role in modulating its pharmacokinetic properties. The methyl substitution at position 1 further stabilizes the molecule and influences its interaction with biological targets.
The synthesis of 1-Methyl-2-oxo-hexahydroquinoline derivatives has been optimized through various methodologies. One notable approach involves the use of catalytic hydrogenation to achieve the hexahydroquinoline framework. This method ensures high yields and selectivity, making it suitable for large-scale production. Additionally, advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure versions of this compound, which are essential for studying stereochemical effects on biological activity.
From a pharmacological perspective, this compound has demonstrated promising results in preclinical models. For example, studies have shown that 1-Methyl-2-oxo-hexahydroquinoline derivatives exhibit potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, their ability to modulate signaling pathways involved in cancer cell proliferation makes them attractive candidates for anticancer drug development.
The quinoline-based structure of this compound also lends itself to investigations into its potential as an antimicrobial agent. Recent research has explored its efficacy against multidrug-resistant bacterial strains, highlighting its role as a potential alternative to conventional antibiotics. The carboxylic acid ethyl ester group contributes to its lipophilicity, enhancing its ability to penetrate bacterial membranes and disrupt cellular functions.
In terms of application prospects, this compound serves as a valuable lead for designing more potent and selective drugs. Its structural versatility allows for further modifications to improve solubility and reduce toxicity. Collaborative efforts between chemists and biologists are ongoing to explore its full therapeutic potential across various disease models.
In conclusion, 1-Methyl-2-oxo-hexahydroquinoline derivatives represent a promising class of compounds with diverse biological activities. Their unique chemical structure and favorable pharmacokinetic properties make them ideal candidates for drug discovery. As research continues to uncover new insights into their mechanisms of action and therapeutic applications, this compound will likely play a pivotal role in advancing modern medicine.
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